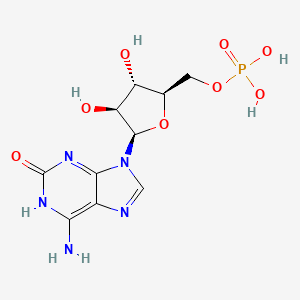

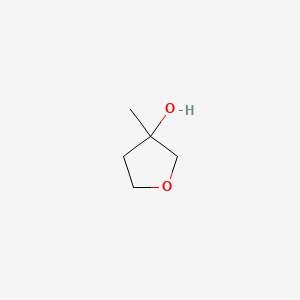

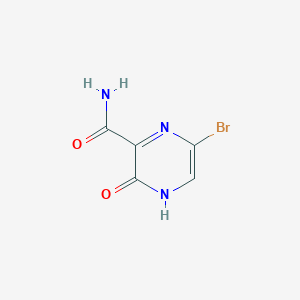

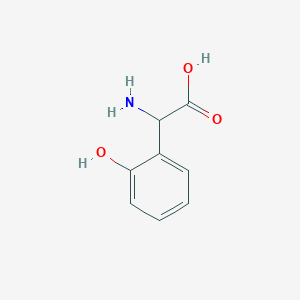

![molecular formula C13H11N3O2 B1279317 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-03-9](/img/structure/B1279317.png)

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

The compound "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The presence of the naphthyl group suggests potential for aromatic interactions, which could be beneficial in drug design for receptor binding.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several methods. One approach involves the use of amidoximes or cycloaddition of nitrile oxides with trichloroacetonitrile followed by hydrolysis, as mentioned in the synthesis of related compounds . Another method includes a one-pot, four-component condensation reaction, which is an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives . This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, which could potentially be adapted for the synthesis of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine".

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography and found to exhibit intermolecular hydrogen bonds and a wave-like two-dimensional molecular layer formation . These structural features could be similar in "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine", suggesting potential for strong intermolecular interactions.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions. For instance, they can be used as precursors for the synthesis of N-alkyl amidines . They can also undergo reactions such as alkylation, Michael addition, and Mitsunobu reactions . The stability of the oxadiazole ring to acids, bases, and other reagents commonly used in organic synthesis makes it a versatile moiety for further chemical transformations . The specific chemical reactions of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" would depend on the functional groups present and their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring confers stability under various conditions . The introduction of a naphthyl group could affect the compound's solubility, melting point, and other physical properties. The compound's reactivity would be influenced by the presence of the amine group, which could participate in hydrogen bonding and other interactions . The specific properties of "5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine" would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

- Derivatives of 1,3,4-oxadiazol-2-amine, similar to 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds in this category exhibited promising antibacterial and antifungal properties, along with significant radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).

Anti-inflammatory Activities

- Some oxadiazole derivatives have shown equivalent or higher anti-inflammatory activity compared to standard drugs like naproxen and phenylbutazone in animal models (Sahin et al., 2001).

Energetic Material Precursor

- A related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been synthesized and characterized as an energetic material precursor, exhibiting significant structural and chemical properties for potential applications in material science (Zhu et al., 2021).

Antiviral Evaluation

- Research on 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives indicates various degrees of antiviral activities against viruses like HCV and HIV, demonstrating the potential of these compounds in antiviral drug development (El‐Sayed et al., 2010).

Antibacterial Evaluation

- Novel Mannich bases of oxadiazole derivatives have been synthesized and evaluated for their antibacterial potential against various bacterial strains, showing significant activity and indicating potential applications in addressing bacterial infections (Kumar et al., 2021).

Anticancer Evaluation

- Studies have also been conducted on the anticancer potential of 1,3,4-oxadiazole derivatives, with some compounds exhibiting significant activity against human breast cancer cell lines, suggesting their potential use in cancer therapy (Sharma, Kumar, & Pathak, 2014).

Direcciones Futuras

The future directions for research on “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives could include further exploration of their biological activities and potential applications in medicine. The development of novel 1,3,4-oxadiazole-based drugs through structural modifications could also be a promising area of research .

Propiedades

IUPAC Name |

5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJWTMEQOEURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438258 | |

| Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

21521-03-9 | |

| Record name | 5-[(2-Naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

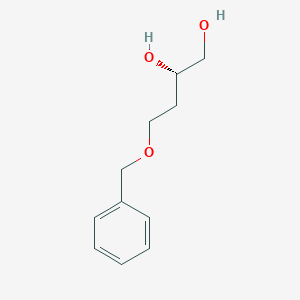

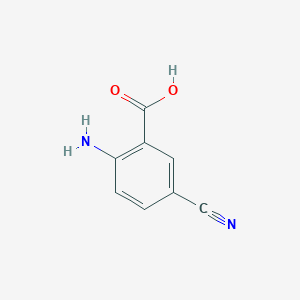

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)